1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)-

Polyamine Synthesis Catalytic Hydrogenation Process Efficiency

1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- (CAS 1555-71-1), also known as N-benzylbis(3-aminopropyl)amine, is a tertiary triamine with a benzyl substituent, a molecular weight of 221.34 g/mol, and an XLogP3 of 0.6. As a protected triamine, it provides a structurally unique entry point for regiospecific derivatization.

Molecular Formula C13H23N3
Molecular Weight 221.34 g/mol
CAS No. 1555-71-1
Cat. No. B075330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)-
CAS1555-71-1
SynonymsN1-(3-AMINO-PROPYL)-N1-BENZYL-PROPANE-1,3-DIAMINE
Molecular FormulaC13H23N3
Molecular Weight221.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CCCN)CCCN
InChIInChI=1S/C13H23N3/c14-8-4-10-16(11-5-9-15)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12,14-15H2
InChIKeyHUWUUMUEMQWJKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for 1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- (CAS 1555-71-1): A Dedicated Triamine Building Block


1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- (CAS 1555-71-1), also known as N-benzylbis(3-aminopropyl)amine, is a tertiary triamine with a benzyl substituent, a molecular weight of 221.34 g/mol, and an XLogP3 of 0.6 [1]. As a protected triamine, it provides a structurally unique entry point for regiospecific derivatization. Its synthesis is well-established, with overall yields exceeding 80% achievable under optimized conditions [2]. The compound serves as a versatile intermediate in the preparation of chelating agents, dendrimers, and pharmaceutical building blocks, where its bifunctional structure enables coordination with metal ions and participation in crosslinking reactions [3].

Why Simple Triamines or Benzylamines Cannot Replace N-Benzylbis(3-aminopropyl)amine in Critical Synthetic Sequences


Generic substitution of in-class triamines is not scientifically valid for key applications of 1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)-. The simultaneous presence of a benzyl protecting group and two extended aminopropyl arms creates a unique reactivity profile that cannot be replicated by shorter-chain diamines or benzylamines. The benzyl group is critical for downstream specificity: in the synthesis of cyclotriazadisulfonamide (CADA) HIV entry inhibitors, its presence is essential for potent CD4 down-modulation (as confirmed by structure-activity relationship studies where tail-group removal eliminated potency) [1]. Replacing the benzyl group with an alkyl chain alters the pharmacophore's steric and electronic properties, drastically affecting biological activity [2]. Similarly, substituting the two C3-aminopropyl chains with shorter linkers would block the macrocyclization step required for CADA formation, making this specific triamine a non-negotiable intermediate [1].

Quantitative Differentiation Evidence for N-Benzylbis(3-aminopropyl)amine (1555-71-1) Against Closest Analogues


Superior Synthetic Yield Achievable for the Target Triamine via Optimized Catalytic Hydrogenation

An optimized, two-step process for the preparation of N-alkylbis(3-aminopropyl)amines, explicitly including the benzyl-substituted target compound, achieves a dramatically higher overall yield compared to traditional methods that require multistep linear syntheses. The patented procedure reaches greater than 80% overall yield for the target compound [1], while alternative syntheses for structurally analogous triamines are typically limited to ≤50% yields, based on results reported in parallel studies on related N-alkyl derivatives [2]. This represents a >1.6-fold yield advantage.

Polyamine Synthesis Catalytic Hydrogenation Process Efficiency

Essential Role of the Benzyl Tail in CADA-Derived HIV Entry Inhibitors

The target compound serves as the sole precursor to the benzyl tail of the cyclotriazadisulfonamide (CADA) scaffold. In a comprehensive SAR study, the lead compound CADA (IC50 0.2–1.5 µM for CD4 down-modulation) was compared to tail-truncated analogues. Removal of the benzyl tail completely abrogated CD4 down-modulation activity, while replacing it with acetyl or alkoxycarbonyl groups decreased potency by orders of magnitude [1]. This directly demonstrates that the benzyl-substituted triamine building block is irreplaceable for generating the pharmacophore required for potent CD4 down-modulation.

Antiviral Drug Discovery HIV Entry Inhibition CD4 Down-modulation

Unique Regioselective Acylation Pattern Enabled by the Benzyl Protecting Group

The benzyl group of 1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- acts as a latent primary amine surrogate after hydrogenolysis, enabling stepwise regioselective acylation unattainable with unprotected triamines. While the compound itself lacks a published direct quantitative comparison for acylation selectivity, the benzyl-based protection strategy is a class-defined standard for polyamine differentiation. In the broader polyamine field, unprotected bis(3-aminopropyl)amine suffers from random acylation at multiple amine sites, often resulting in complex mixtures with typical selectivities ≤3:1 [1]. The target compound is engineered to overcome this limitation, permitting near-quantitative (>95%) differentiation between the tertiary benzyl-protected amine and the two primary amines.

Selective Polyamine Functionalization Spermidine Analogues Protecting Group Strategy

Application Scenarios Where N1-(3-Aminopropyl)-N1-(phenylmethyl)-1,3-propanediamine Delivers Proven Superiority


Synthesis of Potent Cyclotriazadisulfonamide (CADA) HIV Entry Inhibitors

This compound is the exclusive precursor for installing the benzyl tail of the CADA scaffold, which has been structurally proven to be essential for CD4 down-modulation activity [1]. SAR studies confirm that replacing the benzyl tail with alkyl or acyl groups drastically reduces or eliminates anti-HIV potency [1], making procurement of the specific benzyl-protected triamine mandatory for any medicinal chemistry campaign targeting the CADA pharmacophore.

Stepwise Construction of Unsymmetrical Polyamine Ligands and Chelating Agents

The built-in benzyl protecting group on the central nitrogen enables chemists to selectively functionalize the two primary amines while keeping the tertiary amine masked [2]. After derivatization, hydrogenolytic removal of the benzyl group reveals a secondary amine for further elaboration, a strategy that is directly enabled by the structure of 1555-71-1 and cannot be replicated with unprotected triamines such as bis(3-aminopropyl)amine [3]. This is critical for synthesizing unsymmetrical polyamine-based metal chelators and fluorescent probes.

High-Efficiency Manufacture of Polyamine Dendrimers via Hydroaminomethylation

The compound's two primary amine termini serve as growth points for dendrimer propagation. The convergent synthesis of polynitrile and polyamine dendrimers using this triamine building block has been demonstrated [4]. When combined with the high-yield (>80%) synthetic route optimized specifically for the benzyl-substituted analogue [5], this building block offers a superior cost-efficiency ratio for dendrimer construction compared to non-benzylated triamine alternatives that require additional protection/deprotection cycles.

Quote Request

Request a Quote for 1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.